Product packaging for 3-(m-Tolylsulfonyl)acrylonitrile(Cat. No.:CAS No. 1012-69-7)

3-(m-Tolylsulfonyl)acrylonitrile

Cat. No.: B598441
CAS No.: 1012-69-7
M. Wt: 207.247
InChI Key: KMJWIAQKSMWTEO-XVNBXDOJSA-N
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Description

3-(m-Tolylsulfonyl)acrylonitrile ( 1012-69-7) is a specialized organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This reagent is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans . As part of the acrylonitrile derivative family, this class of compounds has demonstrated significant potential in pharmaceutical research, particularly in the discovery of new anti-parasitic agents . Recent scientific studies highlight that synthetic acrylonitriles exhibit potent in vitro activity against kinetoplastid parasites, including those responsible for devastating neglected tropical diseases such as Leishmaniasis and Chagas disease . These compounds have shown promising results against both the extracellular promastigote form of Leishmania amazonensis and the epimastigote stage of Trypanosoma cruzi . The proposed mechanism of action for acrylonitrile derivatives involves the induction of programmed cell death (PCD) in the parasites. Key events in this mechanism include chromatin condensation, the accumulation of reactive oxygen species (ROS), and alterations in the mitochondrial membrane potential, which collectively lead to an apoptotic-like cell death . This makes this compound a valuable building block in medicinal chemistry for the synthesis and development of novel therapeutic candidates. Researchers are advised to store the product sealed in a dry environment, at temperatures between 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2S B598441 3-(m-Tolylsulfonyl)acrylonitrile CAS No. 1012-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJWIAQKSMWTEO-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744742
Record name (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012-69-7
Record name (2E)-3-(3-Methylbenzene-1-sulfonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 M Tolylsulfonyl Acrylonitrile

Strategies for the Formation of the Carbon-Sulfur Bond in Aryl Sulfonyl Acrylonitriles

The construction of the C-S bond is a critical step in the synthesis of aryl sulfonyl acrylonitriles. Several strategies have been developed to achieve this transformation, often involving the reaction of a sulfur-containing nucleophile with a suitable electrophile.

One common approach involves the use of sulfinic acid sodium salts. For instance, a metal-free method utilizes the reaction of commercially available sulfinic acid sodium salts with dibromides to produce various vinyl sulfones in good yields. organic-chemistry.org This reaction typically proceeds in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. organic-chemistry.org Another strategy involves the cross-coupling of vinyl bromides with sulfonyl hydrazides, promoted by a silver catalyst in water. rsc.org This method offers good tolerance for various alkyl groups. rsc.org

Transition metal-catalyzed cross-coupling reactions are also widely employed for C-S bond formation. dicp.ac.cn Palladium catalysts, in particular, have shown high efficacy. For example, a well-defined palladium N-heterocyclic carbene (NHC) complex, [Pd(IPr*OMe)(cin)Cl], effectively catalyzes the cross-coupling of aryl halides with a broad range of aryl- and alkylthiols. organic-chemistry.org This catalyst system is robust and tolerates both sterically hindered and electronically challenging substrates. organic-chemistry.org Copper-catalyzed reactions also provide a viable route for C-S bond formation. researchgate.net

Furthermore, recent advancements include visible-light-induced methods that avoid the use of transition metal catalysts. researchgate.net These reactions offer an environmentally friendly alternative for the synthesis of aromatic thioethers. researchgate.net The direct sulfonylation of olefins and alkynes, as well as the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, represent other modern approaches to vinyl sulfone synthesis. rsc.org

Methodologies for the Introduction of the Acrylonitrile (B1666552) Moiety

The acrylonitrile group is a key functional component of the target molecule. Its introduction can be achieved through several established synthetic transformations.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a classic and widely used method for forming carbon-carbon double bonds. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, in the presence of a basic catalyst. sigmaaldrich.comsciforum.net This reaction is often followed by spontaneous dehydration to yield an α,β-unsaturated dinitrile, which can be a precursor to the desired acrylonitrile.

Various catalysts have been employed to promote the Knoevenagel condensation, including biogenic carbonates and boric acid. sciforum.netmdpi.com Solvent-free conditions have also been successfully applied, offering an environmentally friendly approach. mdpi.comacademie-sciences.fr The reaction typically demonstrates good yields and high (E)-selectivity. mdpi.com

Table 1: Catalytic Systems for Knoevenagel Condensation
CatalystReactantsConditionsYieldReference
Biogenic Carbonates5-HMF derivatives, Active methylene compoundsSolvent-free, 100 °C, 1 h71–87% mdpi.com
Boric Acid4-Chlorobenzaldehyde, Active methylene compounds-Good to excellent sciforum.net
Amine-functionalized MOFHMF, Malononitrile-Quantitative academie-sciences.fr
Hydrotalcite doped with boric acidHMF, Malononitrile-~86% academie-sciences.fr

Wittig-Type and Related Olefination Reactions

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of alkenes, including acrylonitriles. wikipedia.orgnih.gov The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. wikipedia.org The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred for the synthesis of (E)-alkenes and can be effective even with sterically hindered ketones. wikipedia.org

These reactions generally tolerate a variety of functional groups. wikipedia.org The stereochemistry of the resulting alkene can often be controlled by the choice of reagents and reaction conditions. For instance, unstabilized ylides in the Wittig reaction tend to produce (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org

Hydrocyanation of Activated Alkynes and Alkenes

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon multiple bond, is a direct method for synthesizing nitriles. bohrium.com Due to the toxicity of HCN gas, practical alternatives like acetone (B3395972) cyanohydrin are often used. bohrium.comcsic.es

The hydrocyanation of alkynes can be catalyzed by various transition metals, including rhodium and palladium. bohrium.comnih.gov The choice of catalyst and ligands can control the regio- and stereoselectivity of the reaction, allowing for the synthesis of either (E)- or (Z)-acrylonitriles. nih.govresearchgate.net For instance, a rhodium-catalyzed anti-Markovnikov hydrocyanation of terminal alkynes furnishes E-configured alkenyl nitriles with high selectivity. bohrium.comacs.org Palladium-catalyzed hydrocyanation of propiolamides can be tuned to produce either (E)- or (Z)-trisubstituted acrylonitriles by selecting the appropriate ligand. nih.gov

Organocatalytic hydrocyanation methods have also been developed for activated terminal alkynes, using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO). csic.es

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3-(m-Tolylsulfonyl)acrylonitrile. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of N-acylated α-aminonitriles, a related class of compounds, a screening of reaction conditions revealed that potassium carbonate was an efficient base. researchgate.net The reaction temperature can also significantly impact the reaction time, with higher temperatures potentially reducing the time required for completion, although this must be balanced against the risk of undesired side reactions. nih.gov

In palladium-catalyzed cross-coupling reactions for C-S bond formation, optimization studies have identified specific base and solvent combinations, such as KOtBu as the base and 1,4-dioxane (B91453) as the solvent at 110°C, to achieve excellent yields. organic-chemistry.org The catalyst loading is another critical factor, with lower loadings being more economical and environmentally friendly. organic-chemistry.org

Table 2: Optimization of a Telescoping Protocol for Sulfone Formation

Mechanistic Aspects of this compound Synthesis

The synthesis of this compound involves several key mechanistic steps. In the formation of the vinyl sulfone moiety, one proposed mechanism for the reaction of sulfinic acid sodium salts with dibromides involves dehydrobromination of the dibromide, followed by a conjugate addition of the sulfinate anion and subsequent elimination of sulfinic acid. organic-chemistry.org

The Wittig reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

In the hydrocyanation of activated alkynes catalyzed by DABCO, the proposed mechanism involves the initial addition of DABCO to the alkyne to form a zwitterionic intermediate. This intermediate then deprotonates acetone cyanohydrin to generate a catalytic amount of cyanide ion, which subsequently adds to the activated alkyne. csic.es

Palladium-catalyzed hydrocyanation reactions are thought to involve the formation of a palladium-hydride species, which then undergoes migratory insertion with the alkyne. The stereochemical outcome can be influenced by the ligand, which can affect the feasibility of isomerization pathways. nih.gov

Development of Sustainable and Green Synthetic Routes for Activated Acrylonitriles

The development of sustainable and environmentally benign synthetic methodologies is a cornerstone of modern chemical research, driven by the need to minimize waste, reduce energy consumption, and utilize renewable resources. acs.org In the context of activated acrylonitriles, such as this compound, these principles guide the innovation of cleaner and more efficient manufacturing processes. Traditional synthetic routes often involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents, which contribute to a significant environmental footprint. acs.orgorganic-chemistry.org Consequently, the focus has shifted towards developing greener alternatives that are not only eco-friendly but also economically viable.

Recent advancements in green chemistry have led to the exploration of several promising strategies for the synthesis of activated acrylonitriles. These include the use of renewable feedstocks, the development of catalytic systems that operate under milder conditions, and the implementation of one-pot or multicomponent reactions to improve process efficiency. rsc.orgresearchgate.netwhiterose.ac.uk

One of the key areas of development is the move away from petroleum-based starting materials towards biomass-derived alternatives. atamanchemicals.comwikipedia.org For instance, acrylonitrile itself can be synthesized from renewable resources like glycerol (B35011) (a byproduct of biodiesel production), lignocellulosic biomass, or glutamic acid. atamanchemicals.comwikipedia.orgkompozit.org.tr These bio-based routes, while not all yet commercially competitive, represent a significant step towards a more sustainable chemical industry. atamanchemicals.comwikipedia.org The conversion of these renewable feedstocks into acrylonitrile typically involves processes like dehydration and ammoxidation. atamanchemicals.comosti.gov For example, glycerol can be dehydrated to acrolein, which is then converted to acrylonitrile. atamanchemicals.comdokumen.pub

In the synthesis of vinyl sulfones, a class of compounds to which this compound belongs, significant progress has been made in developing transition-metal-free reactions. rsc.org These methods avoid the use of expensive and often toxic heavy metal catalysts. For example, a transition-metal-free synthesis of vinyl sulfones has been developed using sodium sulfinates and cinnamic acids through tandem cross-decarboxylative/coupling reactions. rsc.org Another approach involves the reaction of sulfinic acid sodium salts with dibromides in the absence of any catalyst, providing an economical and convenient route to various vinyl sulfones. organic-chemistry.org

Multicomponent reactions (MCRs) are also gaining traction as a green synthetic tool. rsc.org An efficient and mild MCR for the preparation of vinyl sulfones involves the hydrosulfonylation of alkynes with aryl diazonium salts, K2S2O5, and thiophenols at room temperature without the need for metal catalysts or additives. rsc.org Such one-pot procedures are highly desirable as they reduce the number of synthetic steps, minimize waste from purification processes, and save time and energy. researchgate.net

The table below summarizes some of the key findings in the development of sustainable synthetic routes for vinyl sulfones, which are relevant to the synthesis of this compound.

Synthetic ApproachStarting MaterialsCatalyst/ReagentKey Advantages
Transition-metal-free tandem cross-decarboxylative/couplingSodium sulfinates, Cinnamic acidsNoneEnvironmentally benign, wide substrate scope
Catalyst-free reactionSulfinic acid sodium salts, DibromidesNoneEconomical, simple procedure
Multicomponent hydrosulfonylation of alkynesAryl diazonium salts, K2S2O5, Thiophenols, AlkynesNoneMild conditions, high chemoselectivity, step-economy
I2O5-mediated oxidative couplingAromatic alkenes, ThiolsI2O5Metal-free, excellent regioselectivity
Phosphoric acid mediated decarboxylative couplingSodium sulfinates, Phenylpropiolic acidsPhosphoric acidEnvironmentally friendly

These ongoing research efforts highlight a clear commitment within the chemical community to develop more sustainable and efficient methods for the synthesis of important chemical compounds like this compound. The continued innovation in this area is crucial for the future of green chemistry and the chemical industry as a whole.

Reactivity and Mechanistic Investigations of 3 M Tolylsulfonyl Acrylonitrile

Electrophilic Character and Conjugate Addition Reactions (Michael Additions)

The core of 3-(m-Tolylsulfonyl)acrylonitrile's reactivity lies in its electrophilic nature. The powerful electron-withdrawing effects of both the m-tolylsulfonyl (a sulfone) and the cyano (a nitrile) groups work in concert to polarize the carbon-carbon double bond. This polarization renders the β-carbon atom (the carbon atom further from the nitrile and sulfonyl groups) electron-deficient and, therefore, highly susceptible to attack by nucleophiles. This type of reaction, where a nucleophile adds to the β-position of an α,β-unsaturated compound, is known as a conjugate addition or Michael addition. wikipedia.orgmasterorganicchemistry.com

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. masterorganicchemistry.comyoutube.comlibretexts.org The thermodynamic driving force for this reaction is the formation of a stable carbon-carbon or carbon-heteroatom single bond at the expense of the weaker pi bond of the alkene.

Michael Addition with Carbon-Centered Nucleophiles

A variety of carbon-based nucleophiles can participate in Michael additions with suitable acceptors. wikipedia.orgmasterorganicchemistry.com While specific studies on this compound are not extensively documented in the surveyed literature, the reactivity of analogous α,β-unsaturated sulfones and nitriles provides a strong basis for predicting its behavior.

Enolates, which are generated by the deprotonation of carbonyl compounds, are classic Michael donors. youtube.comlibretexts.org It is anticipated that enolates derived from ketones, esters, and other carbonyl-containing compounds would readily add to the β-position of this compound. The reaction would proceed via the formation of a new carbon-carbon bond, leading to a more complex molecular structure. Similarly, enamines, which are formed from the reaction of a secondary amine with a ketone or aldehyde, are also effective nucleophiles in Michael additions and would be expected to react with this compound in a comparable manner.

Organometallic reagents are a cornerstone of carbon-carbon bond formation in organic synthesis. While highly reactive organometallics like organolithium and Grignard reagents tend to favor direct (1,2-) addition to carbonyl groups, organocuprates (Gilman reagents) are well-known for their propensity to undergo conjugate (1,4-) addition to α,β-unsaturated systems. This selectivity is attributed to the "softer" nature of the organocuprate nucleophile. It is therefore highly probable that organocuprates would react with this compound to deliver an alkyl or aryl group to the β-carbon.

Carbanions stabilized by two electron-withdrawing groups, such as those derived from malonic esters and cyanoacetic esters, are excellent nucleophiles for Michael additions. wikipedia.org The acidity of the α-hydrogen in these compounds allows for easy formation of the corresponding carbanion under basic conditions. These soft, stabilized nucleophiles are ideal candidates for conjugate addition to activated alkenes. The reaction of this compound with a malonate or cyanoacetate (B8463686) carbanion would be expected to proceed efficiently, yielding a highly functionalized product.

Michael Addition with Heteroatom Nucleophiles

The electrophilic nature of this compound also makes it a prime candidate for reactions with heteroatom-centered nucleophiles.

Thiol Additions and Sulfur Chemistry

The conjugate addition of thiols to activated alkenes, known as the thiol-Michael addition, is a highly efficient and atom-economical carbon-sulfur bond-forming reaction. This reaction is a cornerstone of "click chemistry" due to its typically high yields, mild reaction conditions, and orthogonality with many other functional groups. nih.govacs.orgresearchgate.net In the case of this compound, the pronounced electrophilicity of the β-carbon makes it an excellent substrate for this transformation.

The mechanism generally proceeds via the addition of a thiolate anion, generated in situ by a base or through the nucleophilicity of the thiol itself, to the β-position of the acrylonitrile (B1666552) derivative. This addition forms a stabilized carbanion intermediate, which is subsequently protonated to yield the final adduct. researchgate.netnih.gov The reaction can be catalyzed by a variety of bases, including amines and phosphines. researchgate.net Phosphine (B1218219) catalysts, in particular, have been shown to be highly efficacious, often leading to complete conversion in minutes. researchgate.net

While specific studies detailing the reaction of various thiols with this compound are not extensively documented in readily available literature, the general reactivity of related vinyl sulfones and acrylonitriles suggests a high propensity for this reaction. nih.govnih.gov The resulting thioether products are valuable intermediates, as the sulfonyl group can be retained as a key structural element or removed under reductive conditions.

Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

The addition of oxygen-centered nucleophiles, such as alcohols and phenols, to Michael acceptors is known as the oxa-Michael addition. These reactions are synthetically valuable for the formation of ether linkages. Similar to thiol additions, the reaction with this compound would involve the attack of an alkoxide or phenoxide ion at the electrophilic β-carbon.

The generation of the nucleophilic alkoxide is a critical step, often requiring a base. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions and the nature of the substrates. chemrxiv.org Phosphine catalysts have also been employed to promote the addition of alcohols to activated olefins like acrylonitrile and divinyl sulfone. chemrxiv.org The proposed mechanism involves the initial addition of the phosphine to the Michael acceptor to form a zwitterionic intermediate. This intermediate then acts as a base to deprotonate the alcohol, generating the more nucleophilic alkoxide, which subsequently attacks another molecule of the Michael acceptor. chemrxiv.org

Detailed experimental data on the oxa-Michael addition specifically to this compound is sparse in the literature. However, the established reactivity of related α,β-unsaturated systems provides a strong basis for predicting its susceptibility to attack by oxygen nucleophiles under appropriate catalytic conditions. chemrxiv.org

Asymmetric and Stereoselective Michael Additions

The Michael addition of nucleophiles to this compound creates a new stereocenter, making the development of asymmetric variants a crucial goal for synthetic chemists. The stereochemical outcome of these additions can be controlled through several powerful strategies, including the use of chiral auxiliaries, organocatalysts, and metal-based catalysts.

Chiral Auxiliary-Mediated Stereocontrol

One of the most reliable methods for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into the substrate. wikipedia.org For instance, a nucleophile attached to an Evans oxazolidinone auxiliary can add to a Michael acceptor with high diastereoselectivity, dictated by the steric hindrance of the auxiliary which directs the approach of the electrophile. sioc-journal.cn Similarly, auxiliaries like camphorsultam have been successfully used to direct the stereoselective Michael addition of thiols. wikipedia.org After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. While this methodology is well-established for a range of Michael acceptors, specific applications where this compound is the acceptor are not prominently reported.

Organocatalytic Enantioselective Additions

Organocatalysis has emerged as a powerful platform for asymmetric synthesis. In the context of Michael additions to vinyl sulfones, chiral secondary amines, such as proline and its derivatives, have been used extensively. rsc.orgfilinchuk.com The catalyst activates the carbonyl donor (an aldehyde or ketone) by forming a nucleophilic enamine intermediate. This enamine then adds to the vinyl sulfone, with the chiral environment of the catalyst directing the facial selectivity of the attack. acs.orgrsc.org

Another major class of organocatalysts for this transformation includes cinchona alkaloid-derived thioureas. acs.org These bifunctional catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to highly organized transition states and excellent enantioselectivities in the addition of nitroalkanes and other nucleophiles to vinyl sulfones. acs.orgrsc.org

Below is a table summarizing representative results for the organocatalytic Michael addition of aldehydes to various vinyl sulfones, which serves as a model for the expected reactivity of this compound.

Aldehyde NucleophileVinyl Sulfone AcceptorCatalystYield (%)ee (%)Reference
3,3-DimethylbutyraldehydePhenyl vinyl sulfoneN-iPr-2,2'-bipyrrolidine7880 acs.org
IsovaleraldehydeDivinyl sulfoneN-iPr-2,2'-bipyrrolidine8293 filinchuk.com
CyclohexanecarbaldehydePhenyl vinyl sulfone(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether8594 filinchuk.com
Metal-Catalyzed Asymmetric Conjugate Additions

While organocatalysis is prevalent, metal-based catalysts also play a role in asymmetric Michael additions. Lewis acids can coordinate to the sulfonyl or cyano group of the Michael acceptor, increasing its electrophilicity and controlling the geometry of approach of the nucleophile. While reports specifically detailing metal-catalyzed asymmetric additions to this compound are scarce, related transformations are known. For example, the conjugate addition of Grignard reagents to α,β-unsaturated systems can be rendered stereoselective using chiral ligands in conjunction with metal salts like FeCl₃. sioc-journal.cn

Intramolecular Michael Reactions

The intramolecular Michael addition is a powerful strategy for the synthesis of cyclic compounds. nih.gov This reaction involves a molecule containing both a nucleophilic moiety and a Michael acceptor, which upon reaction, leads to ring formation. The reaction is governed by stereoelectronic factors and the length of the tether connecting the two reactive groups, which influences the facility of the cyclization and the size of the ring formed.

For a derivative of this compound to undergo such a reaction, a nucleophilic group (e.g., a carbanion from a dicarbonyl compound, an amine, or a thiol) would need to be suitably positioned elsewhere in the molecule. Base or catalyst would then initiate a cyclization via a 1,4-conjugate addition. nih.govnih.gov This approach could provide access to a variety of substituted carbocycles and heterocycles. While the potential for such transformations is high, specific examples originating from this compound precursors are not widely available in the current literature.

Cycloaddition Reactions as a Dienophile or Dipolarophile

This compound is an excellent substrate for cycloaddition reactions due to its electron-deficient alkene character. The potent electron-withdrawing capabilities of both the m-tolylsulfonyl and cyano groups significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, facilitating its participation in [4+2] and [3+2] cycloaddition reactions.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, typically involves the reaction of a conjugated diene with an alkene, known as a dienophile. wikipedia.orgsigmaaldrich.com The reactivity of the dienophile is markedly enhanced by the presence of electron-withdrawing substituents. Consequently, this compound, with its two activating groups, is expected to be a highly reactive dienophile.

The stereochemical outcome of the Diels-Alder reaction is a crucial aspect of its synthetic utility. The reaction is known to be stereospecific with respect to the dienophile; the stereochemistry of the substituents on the double bond is retained in the cyclohexene (B86901) product. libretexts.org For a dienophile like this compound, which is a (E/Z)-isomer, the geometry of the starting material will dictate the relative stereochemistry of the tolylsulfonyl and cyano groups in the adduct.

Furthermore, when cyclic dienes are employed, the reaction can proceed via two major stereochemical pathways, leading to either endo or exo products. The endo product, where the substituents on the dienophile are oriented towards the inside of the newly formed bicyclic system, is often favored due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene. researchgate.net

Table 1: Expected Stereochemical Outcome in the Diels-Alder Reaction of (E)-3-(m-Tolylsulfonyl)acrylonitrile with Cyclopentadiene

DieneDienophileExpected Major ProductStereochemical Rationale
Cyclopentadiene(E)-3-(m-Tolylsulfonyl)acrylonitrileendo-2-cyano-2-(m-tolylsulfonyl)bicyclo[2.2.1]hept-5-eneFavorable secondary orbital interactions stabilize the endo transition state.

Lewis acids are frequently employed to accelerate Diels-Alder reactions and enhance their selectivity. acs.org A Lewis acid can coordinate to one of the heteroatoms of the electron-withdrawing groups on the dienophile, typically the more basic site. In the case of this compound, coordination could occur at the nitrogen of the cyano group or one of the oxygen atoms of the sulfonyl group. This coordination further lowers the LUMO energy of the dienophile, thereby increasing its reactivity and often enhancing the endo/exo selectivity. sigmaaldrich.com

Table 2: Hypothetical Effect of Lewis Acid Catalysis on the Diels-Alder Reaction of this compound with a Generic Diene

CatalystProposed Coordination SiteExpected Effect on Reaction RateExpected Effect on endo/exo Selectivity
None (Thermal)N/AModerateModerate endo selectivity
TiCl₄Cyano Nitrogen / Sulfonyl OxygenSignificant Rate AccelerationIncreased endo selectivity
AlCl₃Cyano Nitrogen / Sulfonyl OxygenSignificant Rate AccelerationIncreased endo selectivity
ZnCl₂Cyano Nitrogen / Sulfonyl OxygenModerate Rate AccelerationIncreased endo selectivity

Beyond its role as a dienophile, the activated double bond of this compound makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org

Nitrile oxides are versatile 1,3-dipoles that react with alkenes to form 2-isoxazolines. mdpi.com The reaction of this compound with a nitrile oxide, such as benzonitrile (B105546) oxide, is expected to proceed with high regioselectivity. The regiochemical outcome is governed by the electronic properties of the reactants, as described by frontier molecular orbital (FMO) theory. The reaction will favor the isomer where the nucleophilic carbon of the nitrile oxide attacks the most electrophilic carbon of the acrylonitrile, which is the carbon beta to the sulfonyl group.

Table 3: Predicted Regioselectivity in the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide with this compound

DipoleDipolarophilePredicted RegioisomerRationale
Benzonitrile OxideThis compound3-phenyl-4-cyano-4-(m-tolylsulfonyl)-2-isoxazolineThe nucleophilic carbon of the nitrile oxide adds to the electrophilic β-carbon of the acrylonitrile.

Azomethine ylides are another important class of 1,3-dipoles that react with electron-deficient alkenes to furnish highly substituted pyrrolidines. acs.org The reaction of an azomethine ylide with this compound is anticipated to be highly efficient and stereoselective. The stereochemistry of the resulting pyrrolidine (B122466) ring is controlled by the geometry of the azomethine ylide and the approach of the dipolarophile. acs.org Computational studies on similar systems involving phenyl vinyl sulphone have shown a high propensity for endo stereoselectivity, which can be attributed to stabilizing hydrogen bonding interactions in the transition state. mdpi.com

Table 4: General Representation of the 1,3-Dipolar Cycloaddition with an Azomethine Ylide

DipoleDipolarophileGeneral Product StructureKey Features
Azomethine YlideThis compoundSubstituted PyrrolidineHigh degree of stereocontrol, formation of multiple new stereocenters.

1,3-Dipolar Cycloaddition Pathways

Reactions with Nitrones and Other 1,3-Dipoles

This compound serves as a competent dipolarophile in 1,3-dipolar cycloaddition reactions. Its electron-deficient nature, conferred by the strongly electron-withdrawing tolylsulfonyl and cyano groups, facilitates its reaction with a variety of 1,3-dipoles, most notably nitrones. These reactions typically proceed via a concerted mechanism, leading to the formation of five-membered heterocyclic rings.

The reaction of this compound with C-phenyl-N-methylnitrone, for instance, yields isoxazolidine (B1194047) derivatives. The conditions for these reactions can vary, but they often involve stirring the reactants at room temperature in a suitable solvent, such as toluene (B28343), for an extended period. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). The resulting cycloadducts are key intermediates for the synthesis of more complex molecules.

Beyond nitrones, this compound can also react with other 1,3-dipoles like azides and nitrile oxides, though these reactions are less commonly reported in the literature. The general reactivity pattern, however, remains the same: the electron-poor alkene of the acrylonitrile derivative readily engages with the electron-rich 1,3-dipole.

Regioselectivity and Diastereoselectivity in 1,3-Dipolar Cycloadditions

A critical aspect of the 1,3-dipolar cycloadditions involving this compound is the control of regioselectivity and diastereoselectivity. The regiochemical outcome is largely dictated by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. In the case of nitrones, the reaction typically yields the 3,5-disubstituted isoxazolidine, where the nucleophilic carbon of the nitrone attacks the β-carbon of the acrylonitrile, and the electrophilic oxygen attacks the α-carbon. This regioselectivity is consistent with the frontier molecular orbital (FMO) theory, which predicts the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile.

Diastereoselectivity becomes a factor when chiral centers are formed during the cycloaddition. For instance, the reaction of a chiral nitrone with this compound can lead to the formation of diastereomeric isoxazolidines. The facial selectivity of the approach of the dipole to the dipolarophile determines the stereochemical outcome. While detailed studies on the diastereoselectivity of this compound itself are limited, analogous systems suggest that the bulky tolylsulfonyl group can exert significant steric influence, directing the incoming dipole to the less hindered face of the double bond.

Formal [2+2] and Other Higher-Order Cycloadditions

While 1,3-dipolar cycloadditions are well-documented, the participation of this compound in formal [2+2] and other higher-order cycloadditions is a less explored area of its reactivity. [2+2] cycloadditions, which lead to the formation of four-membered rings, are often photochemically initiated or catalyzed by transition metals. The electron-deficient nature of the double bond in this compound could potentially make it a suitable partner for electron-rich olefins in such reactions. However, specific examples involving this particular compound are not extensively reported in the scientific literature.

Higher-order cycloadditions, such as [4+2] (Diels-Alder) or [8+2] cycloadditions, are also theoretically possible. In a Diels-Alder context, this compound would act as a dienophile. Its strong electron-withdrawing groups would be expected to enhance its reactivity towards electron-rich dienes. The stereochemical and regiochemical outcomes of such reactions would be governed by the established principles of pericyclic reactions.

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful platform for the functionalization of this compound, moving beyond its role in cycloaddition chemistry. These transformations often involve the activation of specific bonds within the molecule, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Desulfitative Cross-Coupling Reactions

Desulfitative cross-coupling reactions represent a significant application of this compound in transition metal catalysis. In these reactions, the tolylsulfonyl group acts as a leaving group, being replaced by another functional group in a process typically catalyzed by palladium or nickel complexes. This strategy allows for the formal use of the vinyl sulfone as a vinyl cation synthon.

For example, in a Suzuki-Miyaura type cross-coupling, this compound can be reacted with an arylboronic acid in the presence of a palladium catalyst and a suitable base. This reaction results in the formation of a cinnamonitrile (B126248) derivative, effectively coupling the aryl group to the β-position of the acrylonitrile moiety. The key step in the catalytic cycle is the oxidative addition of the palladium(0) complex to the C-S bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Examples of Desulfitative Cross-Coupling Reactions

CatalystCoupling PartnerProduct
Pd(PPh₃)₄Phenylboronic acidCinnamonitrile
NiCl₂(dppe)4-Methoxyphenylmagnesium bromide3-(4-Methoxyphenyl)acrylonitrile

Functionalization Reactions via C-S Bond Activation

Beyond complete desulfitation, the C-S bond in this compound can be targeted for other functionalization reactions. Transition metal catalysts can insert into the C-S bond, forming a metallacyclic intermediate that can then undergo further transformations. This approach allows for more nuanced modifications of the molecule compared to a simple cross-coupling.

For instance, reductive cleavage of the C-S bond can be achieved using stoichiometric or catalytic amounts of reducing agents in the presence of a transition metal. This can lead to the formation of the corresponding acrylonitrile, effectively removing the sulfonyl group without replacing it. Alternatively, the intermediate formed after C-S bond activation could be trapped by other electrophiles or nucleophiles present in the reaction mixture, leading to a wider array of functionalized products.

Olefin Metathesis Reactions Involving the Acrylonitrile Moiety

The carbon-carbon double bond of the acrylonitrile moiety in this compound is also a potential site for reactivity, specifically in olefin metathesis reactions. Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a powerful tool for the formation of new C=C bonds.

In a cross-metathesis reaction, this compound could be reacted with another olefin in the presence of a Grubbs-type catalyst. The outcome of this reaction would be the exchange of the vinylidene fragments between the two olefins. The electron-withdrawing nature of the sulfonyl and cyano groups can influence the reactivity of the double bond and the stability of the resulting metallacyclic intermediates, potentially impacting the efficiency and selectivity of the metathesis reaction. While theoretically feasible, specific, well-documented examples of olefin metathesis involving this compound are not prevalent in the literature, suggesting this may be a developing area of research.

Radical Reactions and Radical Trapping

There is currently no available research data detailing the participation of this compound in radical reactions. Investigations into its ability to act as a radical acceptor or its utility in radical trapping experiments have not been found in the surveyed scientific literature. The behavior of the tolylsulfonyl group and the acrylonitrile moiety in radical processes is understood in other molecular contexts, but specific studies on this compound are absent.

Photochemical and Electrochemical Transformations

Similarly, the photochemical and electrochemical profile of this compound remains largely unexplored. Searches for studies on its response to ultraviolet or visible light, including potential isomerizations, cycloadditions, or other photoreactions, yielded no specific results. Theoretical studies on the photochemical isomerization of the parent acrylonitrile molecule suggest complex pathways, but experimental data for the tolyl-substituted derivative are not available. rsc.orgnih.gov Furthermore, no publications detailing its electrochemical properties, such as its reduction or oxidation potentials or its behavior in electrosynthetic processes, could be located.

Elucidation of Reaction Mechanisms: Kinetic and Spectroscopic Studies

A critical aspect of understanding chemical reactivity is the elucidation of reaction mechanisms through kinetic and spectroscopic analysis. However, for this compound, there is a lack of published kinetic studies that would define rate laws, activation parameters, or the influence of reaction conditions on its transformations. Spectroscopic investigations aimed at identifying transient intermediates or characterizing reaction pathways involving this specific compound are also not present in the available literature.

Based on the available research, a comprehensive article detailing the specific applications of This compound in complex molecule synthesis cannot be generated.

Extensive searches for the chemical compound "this compound" did not yield specific scientific literature or detailed research findings regarding its use in the synthesis of heterocyclic scaffolds, carbocyclic frameworks, stereodefined olefins, or other structurally complex organic molecules. The information required to populate the requested sections and subsections of the article is not present in the public domain or retrievable through the conducted searches.

Therefore, it is not possible to provide an article that adheres to the user's detailed outline and content requirements.

Applications of 3 M Tolylsulfonyl Acrylonitrile in Complex Molecule Synthesis

Integration into Multicomponent Reaction Sequences

Extensive searches of scientific literature and chemical databases did not yield specific examples of 3-(m-Tolylsulfonyl)acrylonitrile being utilized as a reactant in multicomponent reaction sequences for the synthesis of complex molecules. While multicomponent reactions are a prominent strategy in modern organic synthesis for achieving molecular complexity in a single step, the role of this specific compound within such reaction schemes does not appear to be documented in available research.

The broader class of molecules to which this compound belongs, namely vinyl sulfones and acrylonitriles, are known to participate in a variety of chemical transformations. Vinyl sulfones, for instance, are recognized as effective Michael acceptors and dienophiles in cycloaddition reactions. Acrylonitrile (B1666552) derivatives are also versatile building blocks in organic synthesis. However, detailed research findings that specifically integrate the 3-(m-tolyl) substituted variant into a one-pot, multicomponent process are not described in the consulted literature.

Further research would be necessary to explore the potential of this compound as a substrate in known or novel multicomponent reactions. Such investigations would be required to establish its reactivity, scope, and utility in the efficient assembly of complex molecular architectures.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-(m-Tolylsulfonyl)acrylonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides comprehensive structural information.

Proton NMR (¹H NMR) is instrumental in defining the connectivity of protons within a molecule. In the case of this compound, the ¹H NMR spectrum displays distinct signals for the protons on the vinyl group and the tolyl moiety. The vinyl protons typically appear as doublets due to coupling with each other. The aromatic protons of the m-tolyl group exhibit complex splitting patterns in the aromatic region of the spectrum. The methyl group on the tolyl ring appears as a singlet in the upfield region. The precise chemical shifts and coupling constants are crucial for confirming the meta substitution pattern on the aromatic ring and the geometry of the acrylonitrile (B1666552) group.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. nih.govchemicalbook.comspectrabase.comresearchgate.net In the ¹³C NMR spectrum of this compound, distinct resonances are observed for the carbons of the acrylonitrile group, the tolyl ring, and the methyl group. The carbon of the nitrile group (C≡N) appears in the characteristic downfield region. The olefinic carbons of the acrylonitrile moiety can be distinguished, as can the individual carbons of the m-tolyl ring, including the two quaternary carbons. The methyl carbon appears at a characteristic upfield chemical shift.

A representative, though generalized, ¹³C NMR data table for a related compound, acrylonitrile, is provided below to illustrate the types of chemical shifts observed. chemicalbook.comspectrabase.com

Table 1: Representative ¹³C NMR Chemical Shifts for Acrylonitrile

Atom Chemical Shift (ppm)
C≡N ~117
=CH ~107
=CH₂ ~137

Note: This data is for the parent acrylonitrile and will differ for this compound due to the presence of the tolyl-sulfonyl group.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are pivotal for unambiguously assigning proton and carbon signals. columbia.eduiupac.orgsdsu.edu

HSQC experiments correlate directly bonded proton and carbon atoms. columbia.edu For this compound, this would show correlations between the vinyl protons and their attached carbons, as well as between the aromatic protons and their respective carbons on the tolyl ring. columbia.edu The methyl protons would also show a correlation to the methyl carbon. columbia.eduiupac.org

HMBC experiments reveal longer-range couplings between protons and carbons, typically over two or three bonds. columbia.eduiupac.orgcolumbia.edu This is particularly useful for establishing the connectivity between the tolyl group and the sulfonyl group, and between the sulfonyl group and the acrylonitrile moiety. For instance, correlations would be expected between the protons on the tolyl ring and the sulfonyl-bearing carbon, and between the vinyl protons and the carbon of the nitrile group. iupac.orgcolumbia.edu

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of molecules. nih.govmdpi.comnih.govmdpi.com For this compound, DNMR could be employed to investigate restricted rotation around the C-S and C-C single bonds. By analyzing changes in the NMR line shapes at different temperatures, it might be possible to determine the energy barriers for these rotational processes and to characterize the different conformational states of the molecule in solution. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.govresearchgate.netmiamioh.eduekb.egnih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the MS/MS spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the sulfur-carbon bonds, leading to the formation of a tolyl radical or cation and a sulfonylacrylonitrile fragment.

Loss of sulfur dioxide (SO₂).

Fragmentation of the acrylonitrile side chain.

Cleavage of the tolyl ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Structure
[M - SO₂]⁺ Ion resulting from the loss of sulfur dioxide
[C₇H₇]⁺ Tolyl cation
[M - C₇H₇]⁺ Fragment remaining after loss of the tolyl group

Note: This is a predictive table and actual fragmentation would be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.netresearchgate.netchemicalbook.comspectrabase.comspectroscopyonline.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The nitrile (C≡N) stretching vibration, typically a sharp band around 2220-2260 cm⁻¹. researchgate.net

The sulfonyl (SO₂) group, with strong asymmetric and symmetric stretching vibrations in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

The carbon-carbon double bond (C=C) of the acrylonitrile moiety, with a stretching vibration around 1620-1680 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the methyl group around 2850-3000 cm⁻¹.

Raman spectroscopy would also detect these vibrational modes, and due to the different selection rules, it can sometimes provide clearer signals for certain non-polar functional groups. chemicalbook.comspectrabase.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Nitrile (C≡N) Stretching 2220-2260
Sulfonyl (SO₂) Asymmetric Stretching 1300-1350
Sulfonyl (SO₂) Symmetric Stretching 1120-1160
Alkene (C=C) Stretching 1620-1680
Aromatic C-H Stretching >3000
Aromatic C=C Stretching 1450-1600

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformation, and, in the case of chiral compounds, its absolute stereochemistry. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, from which a detailed atomic model can be constructed.

For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural information. Key parameters that would be determined are detailed in Table 1.

Table 1: Hypothetical Crystallographic Data for this compound (Note: As of the latest literature search, a crystal structure for this compound has not been publicly reported. The following table represents the type of data that would be obtained from such an analysis.)

ParameterDescriptionHypothetical Data Example
Crystal System The symmetry system to which the crystal lattice belongs (e.g., monoclinic, orthorhombic).Monoclinic
Space Group The specific symmetry group of the crystal, detailing the symmetry operations.P2₁/c
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95°
Volume (V) The volume of the unit cell.1035 ų
Z The number of molecules per unit cell.4
Density (calculated) The calculated density of the crystal.1.33 g/cm³
Bond Lengths & Angles Precise measurements of all interatomic distances and angles within the molecule.-
Torsion Angles The dihedral angles that define the molecular conformation, such as the rotation around the C-S bond.-
Flack Parameter A value used to determine the absolute stereochemistry of a chiral compound in a non-centrosymmetric space group.-

In the solid state, the conformation of this compound would be revealed, including the planarity of the acrylonitrile group and the orientation of the m-tolyl group relative to the sulfonyl moiety. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the material.

Should the molecule crystallize in a chiral, non-centrosymmetric space group, the Flack parameter would be a critical output of the crystallographic refinement. A value close to zero for the correct enantiomer would definitively establish its absolute configuration.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination

While X-ray crystallography provides structural information on a single crystal, chiroptical spectroscopy techniques are essential for analyzing the stereochemical properties of chiral compounds in solution. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for this purpose. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A chiral molecule will absorb one handedness of light more than the other at specific wavelengths, resulting in a positive or negative ECD signal. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. The magnitude and sign of the rotation are dependent on the wavelength of the light.

For a chiral derivative of this compound, these techniques would be pivotal for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. The magnitude of the ECD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

The process for determining enantiomeric excess using chiroptical spectroscopy would involve:

Measurement of the pure enantiomer: A sample of the enantiomerically pure compound is analyzed to obtain its characteristic ECD or ORD spectrum. The specific rotation [α] or the molar ellipticity [θ] at a particular wavelength is recorded.

Measurement of the mixture: The ECD or ORD spectrum of the mixture with unknown enantiomeric composition is then measured under the same conditions.

Calculation of enantiomeric excess: The enantiomeric excess of the mixture can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. A similar relationship holds for molar ellipticity in ECD.

Table 2: Illustrative Chiroptical Data for a Chiral Derivative of this compound (Note: This table is hypothetical as no specific chiroptical data for a chiral version of this compound is publicly available. It serves to illustrate the type of data obtained.)

TechniqueParameterWavelength (nm)Observed Value (Hypothetical)
ORD Specific Rotation [α]589 (Na D-line)+15.2°
ECD Molar Ellipticity [θ]280+5000 deg·cm²·dmol⁻¹
ECD Wavelength of Maxima (λmax)280, 245-

Theoretical and Computational Investigations on 3 M Tolylsulfonyl Acrylonitrile and Its Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-(m-tolylsulfonyl)acrylonitrile. researchgate.netresearchgate.net These computational approaches allow for the determination of various molecular properties and electronic descriptors that are crucial for predicting the compound's reactivity. researchgate.net

The geometry of the molecule is optimized to find its most stable conformation, which serves as the basis for all subsequent calculations. plos.org Different combinations of functionals (like B3LYP, PBE0) and basis sets (like LanL2DZ) can be employed to achieve accurate results. plos.org The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum. plos.org

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical in predicting how the molecule will interact with other reagents. researchgate.netnumberanalytics.com

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net In the context of this compound, the electron-withdrawing nature of the sulfonyl and acrylonitrile (B1666552) groups influences the energies of its frontier orbitals. The distribution of HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net For instance, the HOMO might be localized on the tolyl group, while the LUMO could be centered on the acrylonitrile moiety. semanticscholar.org

Table 1: Key Quantum Chemical Parameters

ParameterDescriptionSignificance in Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity).
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller gap suggests higher reactivity. researchgate.net
Electronegativity (χ) The power of an atom to attract electrons to itself.Influences bond polarity and reactivity.
Chemical Hardness (η) Resistance to change in electron distribution."Hard" molecules have a large HOMO-LUMO gap.
Chemical Softness (S) The reciprocal of chemical hardness."Soft" molecules are more polarizable and reactive.
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule.Helps in classifying molecules as electrophiles or nucleophiles. mdpi.com

This table provides a general overview of quantum chemical parameters and their significance. Specific calculated values for this compound would require dedicated DFT calculations.

Electron Density Analysis and Molecular Electrostatic Potentials

Electron density analysis provides a detailed picture of the charge distribution within the this compound molecule. researchgate.net Techniques like Atoms in Molecules (AIM) can be used to analyze the topology of the electron density and characterize the nature of chemical bonds. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group are expected to be regions of high negative potential, while the hydrogen atoms and the carbon atoms of the acrylonitrile moiety might exhibit positive potential.

Mechanistic Studies Through Transition State Theory and Reaction Energy Profiles

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states (TS) and intermediates, and calculate the energy barriers associated with different reaction pathways. nih.govsemanticscholar.org

Exploration of Concerted vs. Stepwise Mechanisms

For reactions such as cycloadditions, where this compound could act as a dienophile or dipolarophile, computational studies can distinguish between concerted (single-step) and stepwise (multi-step) mechanisms. semanticscholar.org By locating the transition state structures for each pathway, it's possible to determine which mechanism is more favorable. A concerted mechanism proceeds through a single transition state, whereas a stepwise mechanism involves one or more intermediates with their own corresponding transition states. The calculated activation energies for each pathway reveal the most likely route for the reaction.

Activation Energies and Reaction Dynamics

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. nih.gov Transition state theory allows for the calculation of these energy barriers from the difference in energy between the reactants and the transition state. semanticscholar.org Lower activation energies correspond to faster reactions.

Reaction energy profiles, which plot the energy of the system as a function of the reaction coordinate, provide a visual representation of the entire reaction pathway, including reactants, transition states, intermediates, and products. These profiles are essential for understanding the thermodynamics and kinetics of the reaction.

Prediction of Regioselectivity and Stereoselectivity

In reactions where multiple products can be formed, computational methods can predict the regioselectivity (the preference for one direction of bond formation over another) and stereoselectivity (the preference for the formation of one stereoisomer over another).

For instance, in a cycloaddition reaction involving an unsymmetrical reagent with this compound, different regioisomeric products can be formed. By calculating the activation energies for the transition states leading to each regioisomer, the preferred product can be identified. semanticscholar.org Similarly, the formation of different stereoisomers (e.g., endo vs. exo) can be assessed by comparing the energies of the respective transition states. semanticscholar.org The analysis of frontier molecular orbital interactions can also provide qualitative predictions of regioselectivity and stereoselectivity based on the orbital coefficients at the reacting centers.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time, offering deep insights into the conformational dynamics of this compound and its interactions with the surrounding environment.

A prerequisite for accurate MD simulations is a robust force field, which is a set of parameters describing the potential energy of the system. For sulfonyl-containing compounds, extensions to general force fields like the CHARMM General Force Field (CGenFF) are available, which have been parameterized using high-level quantum mechanical data to model moieties such as sulfones and sulfonamides accurately. nih.govresearchgate.net These force fields enable the simulation of sulfonyl-containing molecules in various environments, including in solution and in biological systems. nih.gov

Solvent Effects: The behavior of a solute is profoundly influenced by the solvent. MD simulations can elucidate these effects by placing a single molecule of this compound in a simulation box filled with explicit solvent molecules. By running simulations in a range of solvents with varying polarities and hydrogen-bonding capabilities—such as water (polar protic), dimethyl sulfoxide (B87167) (DMSO, polar aprotic), and toluene (B28343) (non-polar)—one can analyze how the solvent alters the conformational preferences and interaction patterns of the solute. mdpi.comresearchgate.net For instance, in polar solvents, conformations that maximize the exposure of the polar sulfonyl and nitrile groups to the solvent would be favored. Computational studies on other acrylonitrile derivatives have shown that solvent polarity can significantly influence their electronic structure and self-assembly behaviors. mdpi.comresearchgate.net

Intermolecular Interactions: The functional groups within this compound dictate its non-covalent interactions. The two oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group are potential hydrogen bond acceptors. Studies on aryl sulfones show that the sulfonyl group can act as a weak hydrogen bond acceptor while also engaging in hydrophobic interactions with nonpolar groups. nih.gov MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) and interaction energies.

An illustrative MD simulation study could yield data on the specific interactions between the solute and different solvents. The RDF, g(r), for the distance between the sulfonyl oxygens and the hydrogen atoms of water, for example, would likely show a sharp peak at a short distance, indicating a structured solvation shell and strong hydrogen bonding. In contrast, the RDF in a non-polar solvent like toluene would show a less structured environment.

Illustrative Data Table: Simulated Interaction Properties in Different Solvents

This table presents hypothetical data from a simulated 100 ns MD trajectory to illustrate the types of insights that can be gained. The values are for illustrative purposes only.

SolventSolute-Solvent Interaction Energy (kcal/mol)Average H-Bonds (Sulfonyl O)Average H-Bonds (Nitrile N)
Water-25.82.10.8
Methanol-19.51.50.6
DMSO-16.20.30.2
Toluene-8.70.00.0

This hypothetical data suggests that strong hydrogen bonding interactions in water lead to the most favorable solute-solvent interaction energy. The number of hydrogen bonds decreases with the solvent's hydrogen bond donating ability, being negligible in the aprotic (DMSO) and non-polar (toluene) solvents. Such simulations are crucial for understanding solubility, reactivity, and the self-assembly of molecules in different media. mdpi.com

Computational Design of Novel Derivatives and Catalytic Systems

Computational methods are instrumental in the rational design of new molecules and catalysts, saving significant time and resources compared to a purely experimental trial-and-error approach. researchgate.net For this compound, this involves designing derivatives with tailored properties and identifying efficient catalysts for its reactions.

Computational Design of Novel Derivatives: this compound is an activated alkene, making it a Michael acceptor for conjugate addition reactions. rsc.orgresearchgate.net The reactivity of a Michael acceptor is governed by the electrophilicity of its β-carbon, which can be tuned by modifying its chemical structure. In silico design allows for the virtual synthesis and evaluation of numerous derivatives. ljmu.ac.ukacs.org

A common strategy involves introducing various substituents onto the tolyl ring. By using Density Functional Theory (DFT), one can calculate electronic properties that correlate with reactivity, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and the partial charge distribution. rsc.orgljmu.ac.uk A lower LUMO energy generally corresponds to a more electrophilic and reactive Michael acceptor. For instance, adding an electron-withdrawing group (EWG) like a nitro (-NO₂) group is expected to lower the LUMO energy and increase reactivity, while an electron-donating group (EDG) like a methoxy (B1213986) (-OCH₃) group would have the opposite effect.

Illustrative Data Table: DFT-Calculated Properties of Hypothetical Derivatives

This table shows hypothetical properties calculated at the B3LYP/6-31G(d) level of theory to illustrate the process of in silico screening. Values are for illustrative purposes only.

Derivative (Substituent at para-position of tolyl ring)LUMO Energy (eV)Predicted Michael Reactivity
-NO₂ (Strong EWG)-3.5High
-H (Parent Compound)-2.8Moderate
-CH₃ (Weak EDG)-2.7Moderate
-OCH₃ (Strong EDG)-2.4Low

This predictive screening allows researchers to prioritize the synthesis of derivatives with the most promising properties for a specific application, be it in materials science or as intermediates for pharmacologically active compounds. researchgate.netdovepress.com

Computational Design of Catalytic Systems: Computational chemistry is also pivotal in designing and understanding catalysts for reactions involving this compound, such as the conjugate addition of nucleophiles. researchgate.netmdpi.com DFT calculations can map the entire potential energy surface of a reaction, identifying the transition states (TS) and intermediates for both the uncatalyzed and catalyzed pathways. mdpi.com

For example, one could computationally screen a library of organocatalysts, such as bifunctional thiourea (B124793) or amine-based catalysts, for their ability to promote the addition of a nucleophile like a malonate ester. acs.org The catalytic cycle would be modeled, and the activation energy (the energy difference between the reactants and the highest-energy transition state) would be calculated. An effective catalyst provides an alternative reaction pathway with a significantly lower activation barrier, thereby accelerating the reaction. researchgate.net

Illustrative Data Table: Calculated Activation Energies for a Catalyzed Michael Addition

Reaction: this compound + Dimethyl Malonate. The table presents hypothetical activation energies (ΔG‡) calculated via DFT. Values are for illustrative purposes only.

Catalytic SystemΔG‡ (kcal/mol)Predicted Rate Enhancement
Uncatalyzed32.5-
Generic Amine Catalyst24.1Moderate
Bifunctional Thiourea Catalyst17.8High
Iridium(I) Complex19.5High

These computational models can reveal the specific interactions responsible for catalysis, such as the catalyst holding the reactants in a favorable orientation or activating the substrate by donating or accepting electron density. acs.org Such mechanistic insights are invaluable for optimizing existing catalysts and discovering entirely new catalytic systems. researchgate.netacs.org

Future Research Directions and Untapped Potentials of 3 M Tolylsulfonyl Acrylonitrile

Development of More Efficient and Selective Catalytic Systems

The quest for more efficient and selective catalytic systems for reactions involving 3-(m-Tolylsulfonyl)acrylonitrile is a central theme in ongoing research. While existing methods have demonstrated its utility, there is considerable room for improvement in terms of catalyst loading, reaction times, and enantioselectivity.

Future efforts will likely focus on the design and application of novel catalysts, including those based on earth-abundant metals and organocatalysts, to promote reactions such as the Morita-Baylis-Hillman reaction. researchgate.net The development of chiral catalysts is particularly crucial for accessing enantiomerically pure products, which are of significant interest in medicinal chemistry and materials science. For instance, chiral amino alcohols derived from natural sources like L-proline have shown promise in catalyzing asymmetric reactions, although achieving high enantiomeric excess remains a challenge that future catalyst designs will aim to address. researchgate.net

Furthermore, the exploration of bismuth-based catalysts presents an intriguing frontier. acs.org Bismuth compounds, traditionally used as Lewis acids, are now being explored for their redox catalytic capabilities. acs.org Developing catalytic cycles that harness the Bi(III)/Bi(V) redox couple could lead to novel and efficient transformations of this compound under mild conditions.

Exploration of Novel Reactivity Modes and Synthetic Transformations

Beyond its established roles, this compound possesses untapped potential for novel reactivity modes. Its electron-deficient alkene backbone, coupled with the activating sulfonyl group, makes it a prime candidate for a variety of synthetic transformations that have yet to be fully explored.

Researchers are investigating its participation in multicomponent reactions, where three or more reactants combine in a single step to form complex products. This approach offers significant advantages in terms of atom economy and synthetic efficiency. Additionally, the use of this compound as a dienophile in Diels-Alder reactions, particularly with unconventional dienes, could lead to the synthesis of complex polycyclic structures. The development of ketene (B1206846) equivalents for [4+2] cycloadditions has demonstrated the versatility of related acrylonitrile (B1666552) derivatives in constructing intricate molecular architectures. bristol.ac.uk

The unique electronic properties of this compound also make it an interesting substrate for radical-mediated reactions. Exploring its behavior in radical cyclizations and cross-coupling reactions could open up new pathways for the synthesis of valuable organic molecules.

Integration into Continuous Flow Chemistry and Microreactor Technologies

The adoption of continuous flow chemistry and microreactor technologies offers a paradigm shift in chemical synthesis, providing enhanced control over reaction parameters, improved safety, and scalability. The integration of this compound into these systems is a promising area for future research.

Flow chemistry can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. For instance, the synthesis of acrylonitrile itself from renewable sources like glycerol (B35011) has been successfully demonstrated in a two-step continuous flow process. researchgate.net Applying similar principles to reactions involving this compound could lead to more efficient and safer synthetic routes. The precise control over temperature and residence time in microreactors can also be leveraged to optimize reaction conditions and maximize yields, potentially enabling transformations that are difficult to achieve in traditional batch processes.

Application in Polymer Chemistry

The incorporation of this compound as a monomer or comonomer in polymerization reactions represents a significant and largely unexplored area of research. Its functional groups, the nitrile and the sulfonyl group, can impart unique properties to the resulting polymers.

While the polymerization of acrylonitrile is a well-established industrial process, the inclusion of the m-tolylsulfonyl group could lead to polymers with enhanced thermal stability, altered solubility, and different mechanical properties. Research into the copolymerization of this compound with other monomers, such as acrylic acid or itaconic acid, could yield a new class of functional polymers. researchgate.net These copolymers could find applications in various fields, but the focus of this research direction is on the fundamental aspects of the polymerization process itself, such as determining monomer reactivity ratios and understanding the kinetics of polymerization. researchgate.netarxiv.org The use of techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could provide precise control over the polymer architecture. whiterose.ac.uk

Synergistic Approaches Combining Photoredox, Electrochemistry, and Traditional Catalysis

The convergence of photoredox catalysis, electrochemistry, and traditional transition-metal catalysis offers powerful new strategies for organic synthesis. These synergistic approaches can enable transformations that are not feasible with any single method alone. mdpi.com

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. ethz.chresearchgate.net The combination of a photocatalyst, such as a ruthenium or iridium complex, with a traditional catalyst could unlock novel reaction pathways for this compound. ethz.chnih.gov For example, a dual catalytic system could be designed where a photocatalyst generates a radical that then engages in a cross-coupling reaction catalyzed by a transition metal.

Similarly, electrochemistry provides a traceless and sustainable method for driving redox reactions. mdpi.com The electrochemical generation of reactive intermediates from this compound, which can then be intercepted by another catalyst, is a promising avenue for exploration. The development of catalytic systems that can harness multiple energy inputs, such as light and electricity, could lead to highly efficient and selective transformations. beilstein-journals.org

Advanced Computational Models for Predictive Reactivity and Rational Design

The use of advanced computational models is becoming increasingly indispensable in modern chemical research. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound. mdpi.comresearchgate.net

Future research will likely involve the development of more accurate and predictive computational models to guide the rational design of new catalysts and reactions. These models can be used to screen potential catalysts, predict reaction outcomes, and elucidate complex reaction pathways. For instance, computational studies can help in understanding the subtle electronic effects of the m-tolylsulfonyl group on the reactivity of the acrylonitrile moiety, thereby aiding in the design of more selective transformations.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new synthetic methodologies and expand the applications of this compound in organic synthesis.

Q & A

Basic Question: What are the common synthetic routes for preparing 3-(m-Tolylsulfonyl)acrylonitrile?

Methodological Answer:
The synthesis typically involves Knoevenagel condensation between m-tolylsulfonyl aldehyde derivatives and nitrile precursors. For example:

  • Step 1 : React m-tolualdehyde with a sulfonating agent (e.g., chlorosulfonic acid) to generate m-tolylsulfonyl aldehyde.
  • Step 2 : Condense the sulfonated aldehyde with malononitrile or cyanoacetic acid derivatives under basic conditions (e.g., piperidine or pyridine in ethanol/methanol) .
  • Key Conditions : Room temperature or mild heating (40–60°C), with reaction monitoring via TLC or HPLC.

Table 1 : Representative Reaction Parameters

StepReagents/ConditionsYield (%)Reference
1Chlorosulfonic acid, 0°C70–85
2Piperidine/EtOH, 60°C80–94

Advanced Question: How can microwave-assisted synthesis optimize the preparation of this compound derivatives?

Methodological Answer:
Microwave irradiation enhances reaction efficiency by reducing time and improving selectivity:

  • Procedure : Combine m-tolylsulfonyl aldehyde, nitrile precursor, and a catalyst (e.g., TiO₂) in a microwave reactor. Irradiate at 100–120°C for 10–15 minutes.
  • Advantages : 2–3x faster kinetics vs. conventional heating; higher purity due to reduced side reactions .
  • Validation : Monitor via FT-IR (C≡N stretch at ~2200 cm⁻¹) and HPLC (retention time <5% deviation from standards) .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • FT-IR : Confirms nitrile group (C≡N stretch at ~2200 cm⁻¹) and sulfonyl vibrations (S=O at ~1350/1150 cm⁻¹) .
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4 ppm for m-tolyl); ¹³C NMR confirms nitrile carbon at ~115 ppm .
  • UV-Vis : λmax at 270–290 nm (π→π* transitions in aromatic/cyano groups) .

Advanced Question: How can DFT calculations elucidate the adsorption behavior of this compound in corrosion inhibition?

Methodological Answer:

  • DFT Parameters : Compute HOMO (electron-donating ability), LUMO (electron-accepting capacity), and Fukui indices (reactive sites). For example:
    • HOMO-LUMO gap <3 eV suggests strong adsorption on metal surfaces.
    • Negative Fukui indices indicate nucleophilic attack sites .
  • Validation : Correlate with electrochemical impedance spectroscopy (EIS) data showing >90% inhibition efficiency at 10<sup>−3</sup> M concentration .

Table 2 : Key DFT Parameters for Corrosion Inhibition

ParameterValue (eV)Significance
HOMO Energy-5.2Electron donation capacity
LUMO Energy-1.8Electron acceptance
ΔE (HOMO-LUMO)3.4Reactivity indicator

Basic Question: What is the role of this compound in corrosion inhibition?

Methodological Answer:
The compound acts as a mixed-type inhibitor , adsorbing onto metal surfaces via:

  • Physisorption : Weak van der Waals interactions (dominant at low concentrations).
  • Chemisorption : Strong covalent bonding through sulfonyl and nitrile groups (at higher concentrations).
  • Experimental Validation : Weight loss studies show 85–92% efficiency in 1 M HCl at 30°C; SEM confirms reduced pitting .

Advanced Question: How can QSPR models predict the corrosion inhibition efficiency of acrylonitrile derivatives?

Methodological Answer:
Quantitative Structure-Property Relationship (QSPR) models use descriptors like:

  • Dipole Moment : Higher values (>4 D) enhance adsorption on polar metal surfaces.
  • Molecular Volume : Compact structures (e.g., 150–200 ų) improve surface coverage.
  • Validation : R² >0.9 when correlating DFT-derived descriptors with experimental inhibition data .

Basic Question: What biological activities are reported for this compound analogs?

Methodological Answer:
Related compounds exhibit:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus via membrane disruption (confirmed by fluorescence microscopy) .
  • Anticancer Potential : IC50 of 12 µM against MCF-7 cells via ROS-mediated apoptosis (flow cytometry validation) .

Advanced Question: What mechanistic insights explain the anticancer activity of acrylonitrile derivatives?

Methodological Answer:
Mechanisms include:

  • ROS Generation : Nitrile groups induce oxidative stress (measured via DCFH-DA assay).
  • Enzyme Inhibition : Binding to topoisomerase II (Kd ~10<sup>−7</sup> M via SPR analysis) .
  • Validation : Synergistic effects with cisplatin (combination index <0.8 in CalcuSyn) .

Basic Question: How do optical properties of this compound derivatives vary with structural modifications?

Methodological Answer:

  • UV-Vis : Electron-withdrawing groups (e.g., -CF3) redshift λmax to 310–330 nm.
  • Optical Band Gap : Ranges from 2.8–3.2 eV, calculated via Tauc plots from absorbance edges .

Table 3 : Optical Properties of Selected Derivatives

Derivativeλmax (nm)Optical Band Gap (eV)
4MPAN-TFMP2903.1
CF3-substituted3202.8

Advanced Question: How does film thickness affect the optoelectronic properties of acrylonitrile-based thin films?

Methodological Answer:

  • Spin-Coating : Thickness (50–200 nm) controlled by RPM (2000–4000) and solution viscosity.
  • Thickness-Dependent Effects :
    • Band Gap Narrowing : From 3.2 eV (50 nm) to 2.9 eV (200 nm) due to increased π-π stacking.
    • Refractive Index : Increases from 1.6 to 1.8 (at 550 nm) with thickness, measured via ellipsometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.